6-Methylquinazoline
Overview
Description
6-Methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological and pharmacological activities. The structure of this compound consists of a quinazoline core with a methyl group attached to the sixth position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylquinazoline can be achieved through various methods. One common approach involves the cyclization of o-aminobenzylamine with formic acid or formamide. Another method includes the reaction of anthranilic acid with acetic anhydride, followed by cyclization with ammonium formate.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-throughput synthesis techniques. These methods may include microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methylquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinazoline derivatives.
Scientific Research Applications
6-Methylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival. The compound’s effects are mediated through binding to the active site of the target enzyme or receptor, leading to inhibition of its activity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound without the methyl group.
6-Bromoquinazoline: A similar compound with a bromine atom at the sixth position.
6-Chloroquinazoline: A similar compound with a chlorine atom at the sixth position.
Uniqueness
6-Methylquinazoline is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and biological activity. This modification can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
6-methylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQTLGEUGQDKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570221 | |
Record name | 6-Methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-94-7 | |
Record name | 6-Methylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7556-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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